Ethyl 2-(5-amino-1H-indol-1-yl)acetate
Description
Ethyl 2-(5-amino-1H-indol-1-yl)acetate (CAS: Not explicitly provided; referred to as compound 3d in ) is an indole derivative featuring an ethyl acetate group at the indole nitrogen and an amino substituent at the 5-position of the indole ring. This compound is synthesized via catalytic hydrogenation of the corresponding nitroindole precursor, yielding a violet solid with a 90% reaction efficiency . Its structural characterization includes distinct $ ^1H $ NMR signals (e.g., δ = 4.95 ppm for the acetate CH$2$ group) and a molecular weight of 219.25 g/mol (C${12}$H${15}$N$2$O$2$) . The 5-amino group enhances solubility in polar solvents, as indicated by its R$f$ value (0.43 in n-hexane/ethyl acetate, 1:1), which is higher than analogs with nitrile or cyclopropyl substituents .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 2-(5-aminoindol-1-yl)acetate |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)8-14-6-5-9-7-10(13)3-4-11(9)14/h3-7H,2,8,13H2,1H3 |
InChI Key |
FWOUVCXOJRQVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-amino-1H-indol-1-yl)acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Amino Group: The amino group at the 5-position can be introduced through nitration followed by reduction. For example, nitration of the indole core can be achieved using nitric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride.
Attachment of the Acetic Acid Ethyl Ester Moiety: The acetic acid ethyl ester moiety can be introduced through esterification. This involves the reaction of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities. Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position. Reagents such as halogens (chlorine, bromine) can be used under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced forms of the compound, such as amines from nitro groups.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Ethyl 2-(5-amino-1H-indol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indoles.
Medicine: Research into its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties, is ongoing.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-amino-1H-indol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core allows it to mimic the structure of natural ligands, enabling it to bind to and modulate the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Key Findings :
- The ethyl acetate group in 3d balances lipophilicity and polarity, making it more soluble than nitrile derivatives (e.g., 3c ) but less polar than methyl ester analogs .
- Cyclopropyl ketone derivatives exhibit higher melting points, suggesting stronger intermolecular interactions .
Substituent Variations on the Indole Ring
Key Findings :
- The 5-amino group in 3d contrasts with the electron-withdrawing nitro group in its precursor, which is restricted to lab use due to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
